![molecular formula C10H11F2NO B2799054 3,3-Difluoro-2-phenylbutanamide CAS No. 2229314-74-1](/img/structure/B2799054.png)
3,3-Difluoro-2-phenylbutanamide
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Description
3,3-Difluoro-2-phenylbutanamide is a chemical compound with the CAS Number: 2229314-74-1 . It has a molecular weight of 199.2 and its IUPAC name is 3,3-difluoro-2-phenylbutanamide .
Molecular Structure Analysis
The InChI code for 3,3-Difluoro-2-phenylbutanamide is 1S/C10H11F2NO/c1-10(11,12)8(9(13)14)7-5-3-2-4-6-7/h2-6,8H,1H3,(H2,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Catalysis and Organic Synthesis
3,3-Difluoro-2-phenylbutanamide and related compounds serve as pivotal intermediates or ligands in catalytic processes. For instance, 1,3-dicarbonyl compounds, closely related to 3,3-Difluoro-2-phenylbutanamide, have been utilized as efficient, cost-effective, and phosphine-free ligands in Pd-catalyzed Heck and Suzuki reactions, demonstrating remarkable turnover numbers (Cui et al., 2007) (Cui et al., 2007). Additionally, these compounds play a crucial role in stereoselective synthesis, where they contribute to the production of spiro[tetrahydropyran-3,3'-oxindole] derivatives using a Prins cascade strategy, offering a new methodology for constructing spirocycles (Reddy et al., 2014) (Reddy et al., 2014).
Fluorinated Compounds Synthesis
The synthesis of fluorinated compounds is a significant area of application for 3,3-Difluoro-2-phenylbutanamide. A facile route to 3,3-difluoropyrrolidine hydrochloride, an essential synthon in biologically active compound synthesis, starts from related difluoroacetic acid derivatives, showcasing the importance of difluoro compounds in medicinal chemistry and organic synthesis (Wei et al., 2012) (Wei et al., 2012).
Electrolyte Additives in Energy Storage
In the realm of materials science, difluoroalkenes, closely related to 3,3-Difluoro-2-phenylbutanamide, have been explored as novel electrolyte additives for lithium-ion batteries. These compounds induce favorable solid electrolyte interphase (SEI) formation, contributing to improved cycle performance and stability at high charge voltages (Kubota et al., 2012) (Kubota et al., 2012).
Medicinal Chemistry and Drug Development
While specific applications of 3,3-Difluoro-2-phenylbutanamide in medicinal chemistry were not directly found, related compounds exhibit significant potential. For instance, N-(substituted benzothiazol-2-yl)amides, which share structural similarities, have been synthesized and evaluated for their anticonvulsant and neuroprotective effects, underscoring the potential of difluoro compounds in drug development (Hassan et al., 2012) (Hassan et al., 2012).
properties
IUPAC Name |
3,3-difluoro-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c1-10(11,12)8(9(13)14)7-5-3-2-4-6-7/h2-6,8H,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCJWNRNRYBEAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)C(=O)N)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-2-phenylbutanamide |
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